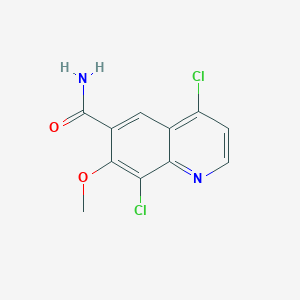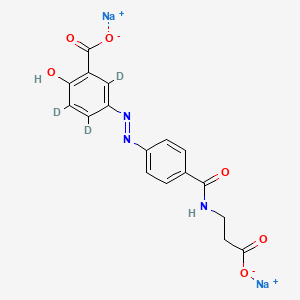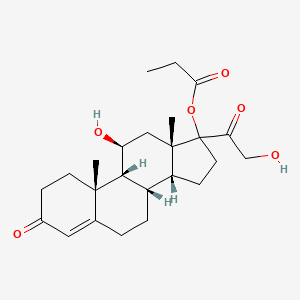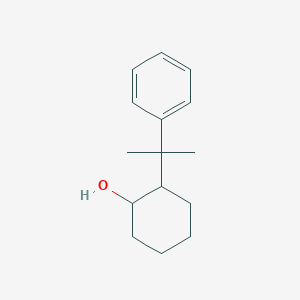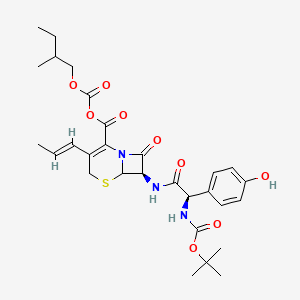
O-Isobutyl-N-Boc-cefprozil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Isobutyl-N-Boc-cefprozil is a chemical compound used as an intermediate in the synthesis of Cefprozil Dimer TFA Salt, which is an impurity of Cefprozil. Cefprozil is a semisynthetic oral cephalosporin antibiotic with a broad spectrum of antimicrobial activity . The compound’s molecular formula is C29H37N3O9S, and it has a molecular weight of 603.69.
準備方法
Synthetic Routes and Reaction Conditions
O-Isobutyl-N-Boc-cefprozil is synthesized through a series of chemical reactions involving the incorporation of the isobutyl and Boc (tert-butoxycarbonyl) protecting groups into the cefprozil structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including protection, deprotection, and coupling reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, allowing for the production of bulk quantities of the compound for use in pharmaceutical manufacturing.
化学反応の分析
Types of Reactions
O-Isobutyl-N-Boc-cefprozil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and intermediates that are used in the synthesis of Cefprozil and its related compounds.
科学的研究の応用
O-Isobutyl-N-Boc-cefprozil is primarily used in scientific research as an intermediate in the synthesis of Cefprozil and its derivatives. Its applications include:
Chemistry: Used in the synthesis of complex cephalosporin antibiotics.
Biology: Studied for its role in the development of antibacterial agents.
Medicine: Used in the production of antibiotics for treating bacterial infections.
Industry: Employed in pharmaceutical manufacturing processes.
作用機序
The mechanism of action of O-Isobutyl-N-Boc-cefprozil is related to its role as an intermediate in the synthesis of Cefprozil. Cefprozil, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing bacterial cell death .
類似化合物との比較
Similar Compounds
Similar compounds to O-Isobutyl-N-Boc-cefprozil include other cephalosporin intermediates and derivatives, such as:
Uniqueness
This compound is unique due to its specific structure and role as an intermediate in the synthesis of Cefprozil. Its incorporation of the isobutyl and Boc protecting groups distinguishes it from other cephalosporin intermediates and contributes to its specific chemical properties and reactivity.
特性
分子式 |
C29H37N3O9S |
|---|---|
分子量 |
603.7 g/mol |
IUPAC名 |
2-methylbutoxycarbonyl (7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H37N3O9S/c1-7-9-18-15-42-25-21(24(35)32(25)22(18)26(36)40-28(38)39-14-16(3)8-2)30-23(34)20(17-10-12-19(33)13-11-17)31-27(37)41-29(4,5)6/h7,9-13,16,20-21,25,33H,8,14-15H2,1-6H3,(H,30,34)(H,31,37)/b9-7+/t16?,20-,21-,25?/m1/s1 |
InChIキー |
FLOMVFSWBSBLGJ-BIFXVDTFSA-N |
異性体SMILES |
CCC(C)COC(=O)OC(=O)C1=C(CSC2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)/C=C/C |
正規SMILES |
CCC(C)COC(=O)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)C=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


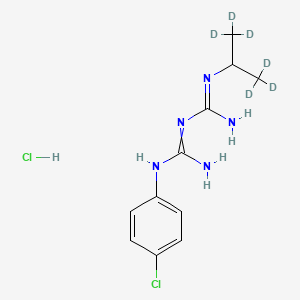

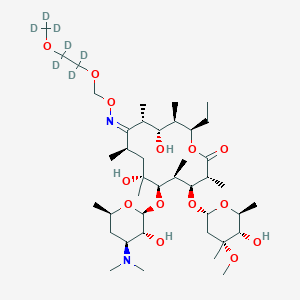
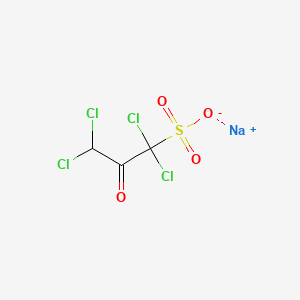
![Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13846913.png)

![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
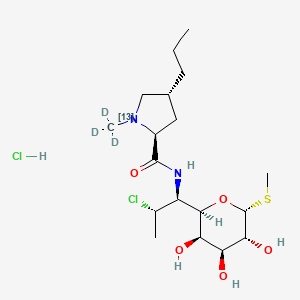
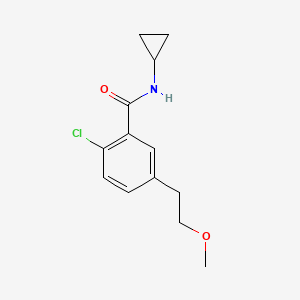
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
